

Spectral Data Analysis of 4- [(Dimethylamino)methyl]benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-[(Dimethylamino)methyl]benzonitrile
Cat. No.:	B188967
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-[(Dimethylamino)methyl]benzonitrile** (CAS No. 35525-86-1). While spectral datasets for this compound have been recorded by commercial sources such as Aldrich Chemical Company, Inc., the detailed experimental spectra are not broadly accessible in public databases.^[1] This guide presents predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis to support research and development activities.

Predicted Spectral Data

To facilitate the identification and characterization of **4-[(Dimethylamino)methyl]benzonitrile**, predicted spectral data are provided below. These predictions are based on computational models and offer a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using advanced computational algorithms. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR spectra.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.65	Doublet	2H	Aromatic-H (ortho to -CN)
~7.45	Doublet	2H	Aromatic-H (ortho to - CH_2N)
~3.50	Singlet	2H	$-\text{CH}_2\text{-N}$
~2.25	Singlet	6H	$-\text{N}(\text{CH}_3)_2$

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~144.0	Aromatic C- CH_2N
~132.5	Aromatic C-H (ortho to -CN)
~129.0	Aromatic C-H (ortho to - CH_2N)
~119.0	$-\text{C}\equiv\text{N}$
~111.5	Aromatic C-CN
~63.5	$-\text{CH}_2\text{-N}$
~45.0	$-\text{N}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for the functional groups present in **4-[(Dimethylamino)methyl]benzonitrile**.

Table 3: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3050-3000	Medium	Aromatic C-H	Stretching
~2950-2800	Medium-Strong	Aliphatic C-H	Stretching
~2230-2210	Strong	Nitrile (C≡N)	Stretching
~1610-1580	Medium	Aromatic C=C	Stretching
~1470-1430	Medium	CH ₂ /CH ₃	Bending
~1260-1000	Medium-Strong	C-N	Stretching

Mass Spectrometry (MS)

The predicted mass spectrum of **4-[(Dimethylamino)methyl]benzonitrile** would exhibit a molecular ion peak corresponding to its molecular weight. The table below lists the expected key mass-to-charge ratios (m/z).

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
160.10	High	[M] ⁺ (Molecular Ion)
159.09	Medium	[M-H] ⁺
116.06	Medium	[M - N(CH ₃) ₂] ⁺
58.07	Very High	[CH ₂ N(CH ₃) ₂] ⁺ (Base Peak)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectral data for small organic molecules like **4-[(Dimethylamino)methyl]benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

Instrument Parameters (400 MHz Spectrometer):

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 scans, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width: 0-16 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more scans.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width: 0-220 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.

- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the liquid sample directly onto the center of the ATR crystal. If the sample is a solid, a small amount of the powder can be placed on the crystal and pressure applied.
- If using salt plates (NaCl or KBr), place a drop of the neat liquid on one plate and carefully place the second plate on top to create a thin film.

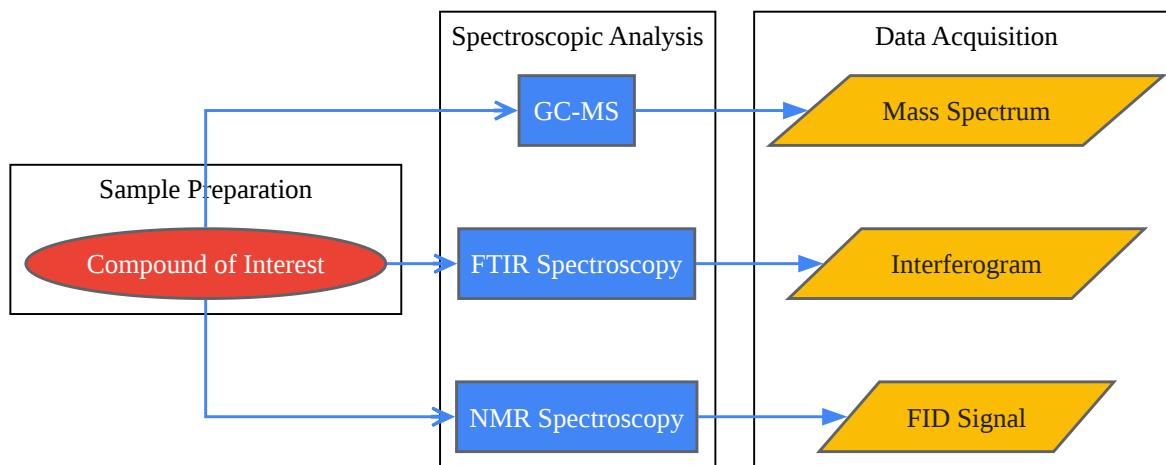
Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal or salt plates.
- Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.

Gas Chromatography-Mass Spectrometry (GC-MS)

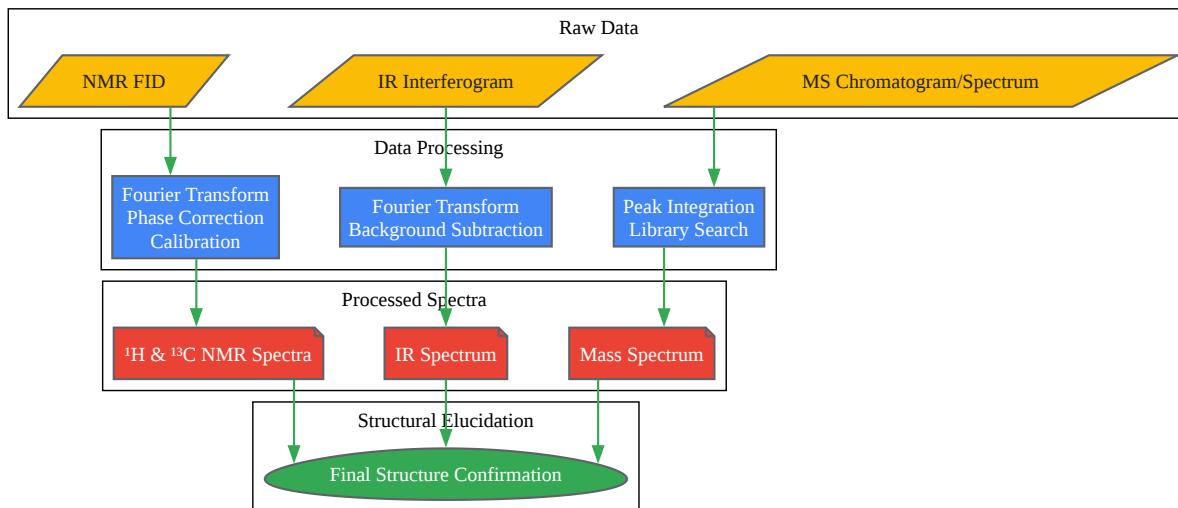
Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is free from particulate matter by filtering if necessary.


- Transfer the solution to a 1.5 mL glass autosampler vial.

Instrumental Conditions:

- Gas Chromatograph (GC):
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.


Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Data Acquisition.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Data Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectral Data Analysis of 4-[(Dimethylamino)methyl]benzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b188967#spectral-data-for-4-dimethylamino-methyl-benzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com